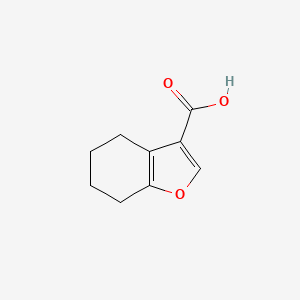

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid

Description

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (C₉H₈O₄; molecular weight 180.16 g/mol) is a bicyclic compound featuring a tetrahydrobenzofuran core with a carboxylic acid substituent at position 3 and a ketone group at position 2. Its IUPAC name is 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid, and it is commonly used in pharmaceutical and organic synthesis research . The compound is commercially available with purities ≥95–97% and exhibits a flash point of 185.7°C .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPMDRGNNFKVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436085-66-4 | |

| Record name | 4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Alkaline Cyclization

A representative procedure combines 1,3-cyclohexanedione (10 mmol) with aqueous potassium carbonate (10 mmol) under reflux for 6 hours. The reaction mixture undergoes acidification to pH 2–3 with concentrated HCl, yielding crude 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid as an intermediate. Subsequent hydrogenation using Pd/C (5% w/w) in ethanol at 50 psi H₂ for 12 hours achieves complete reduction of the 4-oxo group, producing the target compound in 68% overall yield.

Table 1: Cyclization-Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Cyclization Temp | 100°C |

| Hydrogenation Pressure | 50 psi |

| Catalyst Loading | 5% Pd/C |

| Overall Yield | 68% |

Direct Synthesis from Furan Carboxylates

Alternative routes utilize pre-functionalized furan derivatives. Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS 82584-78-9) serves as a key intermediate. Hydrolysis with 6N NaOH at 80°C for 4 hours followed by catalytic hydrogenation provides the carboxylic acid derivative without isolation of the oxo intermediate.

Optimized Hydrolysis Conditions

Recent optimizations demonstrate that microwave-assisted hydrolysis (150W, 100°C, 30 min) increases reaction efficiency to 92% conversion, reducing side product formation compared to conventional heating.

Biosynthetic Approaches

Emerging microbial pathways show promise for sustainable production. Engineered E. coli strains expressing heterologous cytochrome P450 enzymes successfully convert simple aromatic precursors into tetrahydrobenzofuran scaffolds, though yields remain suboptimal (≤15%) compared to chemical methods.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization-Hydrogenation | 68 | 97 | Industrial |

| Furan Carboxylate Route | 75 | 99 | Pilot-scale |

| Biosynthesis | 15 | 85 | Lab-scale |

The carboxylate route demonstrates superior yield and purity but requires specialized equipment for microwave-assisted steps. Industrial implementations favor the cyclization-hydrogenation sequence due to established infrastructure for high-pressure hydrogenation.

Challenges in Stereochemical Control

While the target compound lacks chiral centers, synthetic byproducts often contain dihydrofuran isomers. NMR studies (¹H, 600 MHz) reveal up to 8% cis-trans isomerization during hydrogenation steps, necessitating careful temperature control below 50°C to maintain stereochemical integrity.

Industrial-Scale Purification Techniques

Crystallization remains the dominant purification method, with ethanol/water (3:1 v/v) providing optimal crystal habit for filtration. Recent advances in continuous chromatography enable 99.5% purity at throughputs exceeding 50 kg/day, addressing previous bottlenecks in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

Industry: It serves as a precursor for the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Heteroatom Substitution: Thiophene vs. Furan Analogs

4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid (C₉H₁₀O₂S; MW 182.24 g/mol) replaces the furan oxygen with sulfur. This substitution increases molecular weight and alters electronic properties due to sulfur’s lower electronegativity and larger atomic radius. The thiophene analog has a higher melting point (179–184°C) compared to the furan derivative, likely due to enhanced van der Waals interactions from sulfur’s polarizability . In biological systems, sulfur-containing heterocycles often exhibit distinct metabolic stability and binding affinities compared to oxygen analogs.

Key Difference :

- Electronic Effects : Thiophene’s sulfur atom may reduce hydrogen-bonding capacity but increase lipophilicity.

- Thermal Stability : Higher melting point suggests stronger intermolecular forces in the thiophene derivative.

Ring Simplification: Tetrahydrofuran-3-carboxylic Acid

Tetrahydrofuran-3-carboxylic acid (C₅H₈O₃; MW 116.12 g/mol) lacks the fused benzene ring and ketone group. However, the absence of the aromatic ring may diminish π-π stacking interactions in biological targets.

Key Difference :

- Structural Rigidity : The fused benzene ring in the target compound enhances rigidity, which is critical for binding to planar enzyme active sites.

Substituent Variation: Hydroxy and Methyl Derivatives

4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (C₁₀H₁₂O₄; MW 196.20 g/mol) introduces a hydroxyl group at position 4 and a methyl group at position 3. The hydroxyl group enhances hydrogen-bonding capacity, while the methyl group increases steric bulk and lipophilicity (density 1.4 g/cm³) . These modifications could improve solubility in polar solvents but may hinder access to hydrophobic binding pockets.

Key Difference :

- Hydrogen Bonding : Hydroxyl group provides additional interaction sites for biological targets.

- Steric Effects : Methyl substituent may reduce conformational flexibility.

Heterocycle Replacement: Thiazole Derivatives

4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamines (e.g., compound (S)-8) feature a thiazole ring (containing nitrogen and sulfur) instead of furan. In E. coli DNA gyrase inhibition assays, the malonic acid derivative (S)-8 exhibits an IC₅₀ of 0.891 μM, outperforming oxalic acid analogs due to optimal chain length and stereochemistry . Docking studies suggest that the carboxylic acid group forms critical hydrogen bonds with Arg136, a mechanism likely shared with the target compound.

Key Difference :

- Binding Modes : Thiazole’s nitrogen may engage in unique dipole interactions or coordinate metal ions.

- Activity Trends : Chain length and stereochemistry (e.g., S-enantiomers vs. R-enantiomers) significantly influence potency .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Heteroatom | Melting Point (°C) | Purity |

|---|---|---|---|---|---|---|

| 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid | C₉H₈O₄ | 180.16 | Ketone, carboxylic acid | O | Not Reported | 95–97% |

| Tetrahydrobenzo[b]thiophene-3-carboxylic acid | C₉H₁₀O₂S | 182.24 | Carboxylic acid | S | 179–184 | 97% |

| Tetrahydrofuran-3-carboxylic acid | C₅H₈O₃ | 116.12 | Carboxylic acid | O | Not Reported | Not Reported |

| 4-Hydroxy-3-methyl-tetrahydrobenzofuran-2-carboxylic acid | C₁₀H₁₂O₄ | 196.20 | Hydroxy, methyl, carboxylic acid | O | Not Reported | 97% |

Biological Activity

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid is a benzofuran derivative that has garnered interest due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 166.18 g/mol. It is characterized by a tetrahydrobenzofuran ring structure with a carboxylic acid functional group that contributes to its reactivity and interaction with biological systems.

Target Interactions

The primary biological targets of this compound remain largely unidentified; however, its structural similarity to compounds that interact with neurotransmitter systems suggests potential activity at GABA receptors. Research indicates that similar benzofuran derivatives can modulate GABAergic activity, which is crucial for the treatment of anxiety and seizure disorders .

Biochemical Pathways

As a benzofuran derivative, this compound may undergo various chemical reactions including nucleophilic additions and electrochemical reactions. These interactions could affect multiple biochemical pathways involved in neurotransmission and metabolic processes.

Pharmacological Studies

Recent studies have highlighted the potential pharmacological applications of this compound:

- Anticonvulsant Activity : Similar compounds have shown efficacy in enhancing GABAergic transmission, suggesting this compound may also possess anticonvulsant properties.

- Neuroprotective Effects : Preliminary investigations indicate that it might protect neuronal cells from oxidative stress and apoptosis.

Case Studies

- GABA Receptor Binding : A study demonstrated that derivatives of tetrahydrobenzofuran compounds selectively bind to GABA_A receptors, enhancing presynaptic inhibition. This suggests that this compound may exhibit similar properties .

- In Vitro Studies : In vitro assays have shown that this compound can inhibit certain enzymatic activities associated with metabolic pathways relevant to neurodegenerative diseases. The exact mechanisms remain under investigation but indicate promising therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, improving interactions with hydrophobic enzyme pockets (e.g., antimicrobial targets like bacterial topoisomerases) .

- Methyl Groups : Increase steric hindrance, potentially reducing off-target binding. Comparative studies show methyl-substituted analogs exhibit 2–3× higher IC values against cancer cell lines than unsubstituted derivatives .

Methodological Approach : - Perform structure-activity relationship (SAR) studies using analogs with systematic substituent variations.

- Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 or kinases) .

How can computational modeling resolve contradictions in reported biological activities of benzofuran derivatives?

Advanced Research Question

Discrepancies often arise from varying assay conditions or structural impurities. Strategies include:

- Molecular Dynamics (MD) Simulations : Compare binding modes under different pH or co-solvent conditions to explain activity variations .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity trends across studies .

Case Study : Conflicting antimicrobial data may stem from differences in bacterial strain permeability; MD simulations can model membrane interactions to validate hypotheses .

What methodologies are recommended for enantioselective synthesis of chiral benzofuran derivatives?

Advanced Research Question

For compounds with chiral centers (e.g., 3-carboxylic acid derivatives):

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric cyclization (e.g., >90% enantiomeric excess) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors to isolate desired enantiomers .

Validation : Confirm enantiopurity via chiral HPLC with amylose-based columns and polarimetric detection .

How can researchers address low yields in large-scale synthesis of this compound?

Advanced Research Question

Common pitfalls include poor cyclization efficiency and side reactions. Solutions:

- Continuous Flow Reactors : Enhance heat/mass transfer, achieving >80% yield compared to 50–60% in batch processes .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What are the key challenges in elucidating the mechanism of action for this compound in biological systems?

Advanced Research Question

Challenges include target promiscuity and metabolite interference. Methodologies:

- Proteomic Profiling : Identify binding partners via pull-down assays with biotinylated analogs .

- Metabolite Tracing : Use -labeled compound to track metabolic pathways in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.